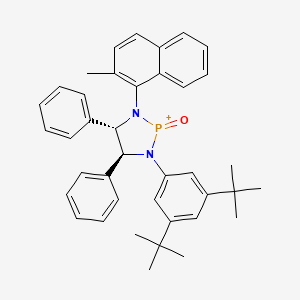
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide is a complex organic compound that belongs to the class of diazaphospholidine derivatives This compound is characterized by its unique structural features, including the presence of a diazaphospholidine ring, multiple aromatic groups, and a phosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide typically involves multi-step organic reactions. The key steps include the formation of the diazaphospholidine ring and the introduction of the aromatic substituents. Common reagents used in the synthesis include phosphine oxides, naphthalene derivatives, and tert-butylphenyl groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve oxidative dehydrogenation or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalytic systems and automated reactors can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide moiety to phosphine.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted diazaphospholidine derivatives, phosphine oxides, and reduced phosphine compounds. These products can be further utilized in different applications, depending on their specific chemical properties.
Applications De Recherche Scientifique
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The phosphine oxide moiety plays a crucial role in its binding affinity and specificity, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine: Lacks the oxide moiety, resulting in different chemical properties.
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-sulfide: Contains a sulfide group instead of an oxide, altering its reactivity and applications.
Uniqueness
The presence of the phosphine oxide moiety in (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide imparts unique chemical properties, such as increased stability and specific binding interactions. This makes it distinct from other similar compounds and enhances its potential for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C39H42N2OP+ |
|---|---|
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
(4S,5S)-1-(3,5-ditert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C39H42N2OP/c1-27-22-23-28-16-14-15-21-34(28)35(27)41-37(30-19-12-9-13-20-30)36(29-17-10-8-11-18-29)40(43(41)42)33-25-31(38(2,3)4)24-32(26-33)39(5,6)7/h8-26,36-37H,1-7H3/q+1/t36-,37-/m0/s1 |
Clé InChI |
GOCORLCBMGRGMK-BCRBLDSWSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2C=C1)N3[C@H]([C@@H](N([P+]3=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)N3C(C(N([P+]3=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















